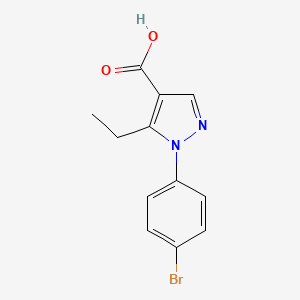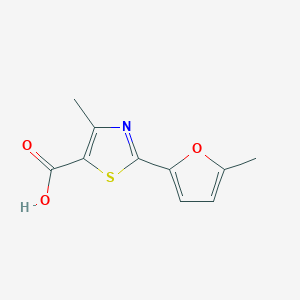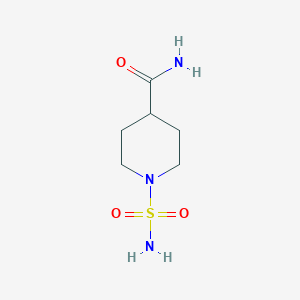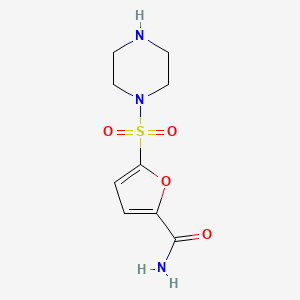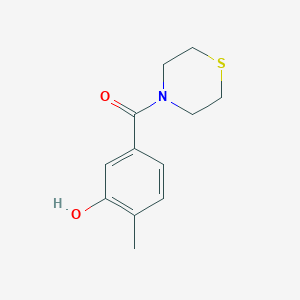
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol
Overview
Description
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol is a chemical compound that belongs to the class of organosulfur compounds. It has a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol is 1S/C12H15NO2S/c1-9-2-3-10(8-11(9)14)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol is a powder . Its molecular formula is C12H15NO2S and it has a molecular weight of 237.32 g/mol .Scientific Research Applications
Biomedical Research
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol: is utilized in biomedical research due to its potential biological activity. It’s part of a class of compounds that can be used for synthesizing more complex molecules which may have therapeutic effects. The compound’s structural features, such as the thiomorpholine ring, are of interest for the development of new pharmaceuticals .
Material Science
In material science, this compound is explored for its properties as an organic semiconductor material. Its molecular structure could be valuable in creating new types of organic semiconductors, which are crucial for developing flexible electronic devices .
Energy Production
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol: may have applications in energy production, especially in the development of new materials for solar cells and batteries. Its unique chemical properties could lead to more efficient energy storage and conversion technologies .
Environmental Science
This compound is studied for its use in environmental science, particularly in the development of sensors and materials that can detect or absorb pollutants. Its reactivity with various environmental contaminants makes it a candidate for creating more sensitive and selective environmental monitoring tools .
Chemical Synthesis
Lastly, in the field of chemical synthesis, 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol serves as a building block for synthesizing a wide range of chemical compounds. Its versatility in reactions makes it a valuable reagent for constructing complex organic molecules .
Safety And Hazards
properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-2-3-10(8-11(9)14)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPFNKDKVYVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
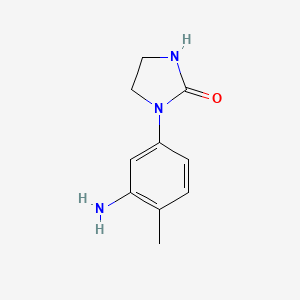
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)
![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
